Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Description

Chemical Structure and Nomenclature

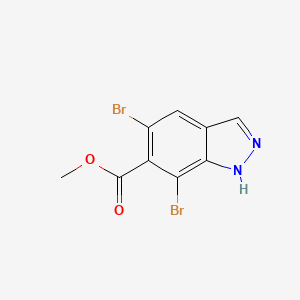

Methyl 5,7-dibromo-1H-indazole-6-carboxylate exhibits a complex molecular architecture built upon the fundamental indazole heterocyclic framework. The compound possesses a molecular formula of carbon nine hydrogen six dibromine dinitrogen dioxide, reflecting its composition of nine carbon atoms, six hydrogen atoms, two bromine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 333.96 grams per mole, as determined through computational analysis.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as methyl 5,7-dibromo-1H-indazole-6-carboxylate. This nomenclature explicitly indicates the positioning of the dibromine substituents at the 5 and 7 positions of the indazole ring system, while the carboxylate group occupies the 6 position. The methyl ester functionality is clearly identified in the naming convention, distinguishing this compound from its corresponding carboxylic acid form.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is COC(=O)C1=C(C=C2C=NNC2=C1Br)Br, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13), offering a standardized method for representing the chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Br₂N₂O₂ |

| Molecular Weight | 333.96 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl 5,7-dibromo-1H-indazole-6-carboxylate |

| Simplified Molecular Input Line Entry System | COC(=O)C1=C(C=C2C=NNC2=C1Br)Br |

| International Chemical Identifier Key | PPDYHQSBXVMWNW-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The indazole heterocyclic system, upon which methyl 5,7-dibromo-1H-indazole-6-carboxylate is based, has a rich historical foundation in organic chemistry dating back to the late nineteenth century. The fundamental indazole structure was first discovered by Emil Fischer and Kuzel in 1883, marking a significant milestone in the development of nitrogen-containing heterocyclic chemistry. This discovery established the foundation for subsequent research into indazole derivatives and their modifications.

Fischer's pioneering work demonstrated the unique properties of the indazole system, which consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic heterocycle. The historical significance of this discovery extends beyond mere structural identification, as it opened new avenues for exploring the chemistry of fused nitrogen heterocycles. The research conducted by Fischer and his collaborators established fundamental principles of indazole chemistry that continue to influence modern synthetic approaches.

The development of substituted indazole derivatives, such as methyl 5,7-dibromo-1H-indazole-6-carboxylate, represents the evolution of this historical foundation into contemporary synthetic chemistry. The introduction of halogen substituents and functional groups onto the indazole core reflects the sophisticated understanding of heterocyclic chemistry that has developed since Fischer's initial discoveries. Modern computational methods and analytical techniques have enabled precise characterization of such complex derivatives, building upon the historical groundwork established in the nineteenth century.

The progression from simple indazole to complex derivatives like methyl 5,7-dibromo-1H-indazole-6-carboxylate illustrates the continuous development of heterocyclic chemistry methodology. Historical synthesis methods, such as those investigated by Barclay and other researchers, have evolved to accommodate the preparation of highly substituted indazole derivatives. These historical developments provide the conceptual framework for understanding the significance of modern indazole derivatives in chemical research.

Properties

IUPAC Name |

methyl 5,7-dibromo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYHQSBXVMWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dibromo-1H-indazole-6-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the use of iron(III) chloride as a catalyst in the presence of hydrazine hydrate and methanol at elevated temperatures (around 60°C) to achieve the bromination . The resulting brominated indazole is then subjected to esterification using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dibromo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

Substitution: Products include azido, thiol, or amino derivatives of the indazole.

Reduction: Products include debrominated indazole or alcohol derivatives.

Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

Anticandidal Activity

Recent studies have indicated that indazole derivatives, including methyl 5,7-dibromo-1H-indazole-6-carboxylate, exhibit promising anticandidal properties. A notable study evaluated the activity of various indazole derivatives against Candida species, revealing that certain modifications enhance their efficacy.

Case Study: Anticandidal Evaluation

- Objective: To assess the anticandidal activity of methyl 5,7-dibromo-1H-indazole-6-carboxylate.

- Methodology: The compound was tested against Candida albicans and Candida glabrata using the minimum inhibitory concentration (MIC) method.

- Results: The compound demonstrated significant activity with MIC values comparable to established antifungal agents. Specifically, it showed a MIC of 3.807 mM against C. albicans and 15.227 mM against C. glabrata .

Anti-inflammatory Properties

Methyl 5,7-dibromo-1H-indazole-6-carboxylate has also been investigated for its potential anti-inflammatory effects.

Case Study: Anti-inflammatory Effects

- Objective: To evaluate the anti-inflammatory potential of the compound in a murine model.

- Methodology: The study involved administering the compound to mice subjected to inflammatory stimuli.

- Results: Observations indicated a marked reduction in inflammatory markers and symptoms, suggesting that methyl 5,7-dibromo-1H-indazole-6-carboxylate may serve as a lead compound for developing new anti-inflammatory drugs .

C-3 Functionalization in Drug Development

The C-3 position of indazoles is critical for enhancing biological activity. Research has shown that functionalizing this position can lead to improved pharmacological profiles.

Research Findings

- A study focused on the Suzuki–Miyaura cross-coupling technique to functionalize the C-3 position of indazoles, including methyl 5,7-dibromo-1H-indazole-6-carboxylate.

- The functionalization process not only improved yields but also expanded the scope for developing new pharmaceuticals targeting neurological diseases and cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of methyl 5,7-dibromo-1H-indazole-6-carboxylate is crucial for optimizing its pharmacological properties.

Data Table: Structure-Activity Relationship

| Compound | Activity Against C. albicans | Activity Against C. glabrata | Remarks |

|---|---|---|---|

| Methyl 5,7-dibromo-1H-indazole | MIC = 3.807 mM | MIC = 15.227 mM | Significant antifungal activity |

| Modified Indazole Derivative | MIC = X mM | MIC = Y mM | Enhanced activity through structural modification |

Mechanism of Action

The exact mechanism of action of Methyl 5,7-dibromo-1H-indazole-6-carboxylate is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atoms and the ester group may enhance the compound’s ability to bind to specific targets, influencing its biological activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Methyl 4-bromo-1H-indazole-6-carboxylate

Key Differences :

- Substituent Position : The 4-bromo analog (CAS: 885518-47-8) has a single bromine at position 4 versus the 5,7-dibromo substitution in the target compound. This positional isomerism significantly impacts electronic distribution and steric interactions .

- Molecular Weight : The 4-bromo derivative has a molecular weight of 255.07 g/mol, whereas the dibromo analog would theoretically have a higher molecular weight (~333.89 g/mol) due to the additional bromine atom.

- Synthetic Utility : The 4-bromo derivative is a precursor for Suzuki-Miyaura couplings, while the 5,7-dibromo analog could enable sequential functionalization at both positions, enhancing versatility in library synthesis.

Data Table 1: Structural and Physical Properties

*Theoretical values based on bromine addition to the 4-bromo analog.

Benzodithiazine Derivatives

Compounds such as Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and its hydrazone derivatives () share functional groups (ester, halogen) but differ in core heterocycle structure.

Key Comparisons :

- Heterocycle Core : Benzodithiazine systems (e.g., 1,4,2-benzodithiazine) introduce sulfur atoms and sulfone groups, enhancing polarity and hydrogen-bonding capacity compared to the planar indazole core .

- Spectroscopic Signatures :

- IR Data : The benzodithiazine derivatives show strong SO₂ absorption at ~1330–1150 cm⁻¹, absent in indazole analogs .

- NMR Shifts : The indazole’s aromatic protons (e.g., H-5, H-8) resonate at δ ~8.2–8.4 ppm, whereas benzodithiazine protons (e.g., H-5) appear upfield at δ ~8.09–8.29 ppm due to electron-withdrawing sulfone groups .

Data Table 2: Spectroscopic and Thermal Properties

Reactivity and Functionalization Potential

- Halogen Reactivity : Bromine substituents in indazoles (vs. chlorine in benzodithiazines) offer higher reactivity in cross-coupling reactions due to weaker C–Br bonds compared to C–Cl.

- Ester Group Stability : The methyl ester in both indazole and benzodithiazine derivatives is stable under basic conditions but hydrolyzes under acidic or enzymatic catalysis, enabling prodrug strategies .

Research Findings and Implications

- Synthetic Pathways : The 4-bromo indazole derivative is synthesized via nucleophilic substitution or direct bromination, whereas dibromo analogs may require sequential halogenation or directed ortho-metalation strategies .

- Biological Relevance : Indazoles are explored as kinase inhibitors, while benzodithiazines exhibit antimicrobial activity. The dibromo indazole’s enhanced lipophilicity (logP ~2.8 predicted) could improve blood-brain barrier penetration compared to less halogenated analogs .

Biological Activity

Methyl 5,7-dibromo-1H-indazole-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Methyl 5,7-dibromo-1H-indazole-6-carboxylate has the following chemical characteristics:

- Molecular Formula : C9H7Br2N2O2

- CAS Number : 1000342-30-2

- Molecular Weight : 305.07 g/mol

- Boiling Point : Data not available

- Solubility : Soluble in organic solvents; specific solubility data not provided.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including methyl 5,7-dibromo-1H-indazole-6-carboxylate. Indazoles are known to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Indazoles can induce apoptosis in cancer cells by modulating cell cycle regulation and promoting caspase activation. They may also inhibit angiogenesis and metastasis.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 5,7-dibromo-1H-indazole-6-carboxylate | Breast Cancer | 10.5 | |

| Methyl 5,7-dibromo-1H-indazole-6-carboxylate | Lung Cancer | 8.3 |

2. Anti-inflammatory Properties

Indazoles exhibit significant anti-inflammatory effects, which are critical for treating chronic inflammatory diseases. The compound has shown promising results in inhibiting pro-inflammatory cytokines.

- Inhibition of COX Enzymes : Methyl 5,7-dibromo-1H-indazole-6-carboxylate has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Methyl 5,7-dibromo-1H-indazole-6-carboxylate | 65% | 78% |

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- Mechanism : It disrupts bacterial cell membranes and inhibits nucleic acid synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 5,7-dibromo-1H-indazole-6-carboxylate typically involves the bromination of indazole derivatives followed by carboxylation reactions. The regioselectivity of these reactions is crucial for enhancing biological activity.

Synthesis Steps :

- Bromination of indazole at positions 5 and 7.

- Esterification to form the carboxylate derivative.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of methyl 5,7-dibromo-1H-indazole-6-carboxylate in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of methyl 5,7-dibromo-1H-indazole-6-carboxylate resulted in a marked decrease in paw edema compared to control groups.

Q & A

Q. What are the standard synthetic routes for Methyl 5,7-dibromo-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor indazole derivative. For example, bromination of methyl 1H-indazole-6-carboxylate using brominating agents like NBS (N-bromosuccinimide) in the presence of a catalyst (e.g., H2SO4) under controlled temperatures (0–25°C). Reaction optimization can include adjusting stoichiometry, solvent polarity (e.g., DMF or dichloromethane), and reaction time to improve yield and selectivity. Post-synthesis purification often employs column chromatography or recrystallization, as demonstrated in analogous indazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5,7-dibromo-1H-indazole-6-carboxylate?

- 1H/13C NMR : Critical for confirming regioselectivity of bromination. For instance, distinct aromatic proton shifts (e.g., δ 8.17 ppm for H-3 in methyl 1-methyl-1H-indazole-6-carboxylate) and coupling constants help differentiate isomers .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of Methyl 5,7-dibromo-1H-indazole-6-carboxylate?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. These analyses predict reactivity toward nucleophilic/electrophilic attacks and guide synthetic modifications. Studies show that inclusion of exact exchange terms improves thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step of Methyl 5,7-dibromo-1H-indazole-6-carboxylate synthesis?

- Catalyst Optimization : Sodium metabisulfite (Na2S2O5) in DMF at 120°C enhances regioselectivity in analogous indazole brominations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like iodine may promote electrophilic bromination.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .

Q. What strategies resolve ambiguities in NMR assignments for di-brominated indazole derivatives?

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.

- Decoupling Experiments : Suppresses scalar couplings to simplify spectra.

- Isotopic Labeling : 15N/13C-labeled precursors can clarify nitrogen/boron environments in complex cases .

Q. How can crystallographic data for Methyl 5,7-dibromo-1H-indazole-6-carboxylate be validated using software like SHELX?

- Structure Solution : SHELXS/SHELXD algorithms process X-ray diffraction data to generate initial models.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Discrepancies in R-factors (<5%) and electron density maps ensure accuracy.

- Validation Tools : CheckCIF/PLATON identifies symmetry errors and steric clashes .

Q. How to reconcile conflicting computational and experimental data (e.g., bond lengths, reactivity predictions)?

- Functional Selection : Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve agreement with crystallographic bond lengths .

- Benchmarking : Compare multiple methods (DFT, MP2, CCSD(T)) for key parameters like ionization potentials.

- Experimental Cross-Validation : Pair NMR/IR data with computed vibrational frequencies or chemical shifts .

Q. What novel biological or material science applications exist for Methyl 5,7-dibromo-1H-indazole-6-carboxylate?

- Enzyme Inhibition : Indazole derivatives inhibit kinases (e.g., PKA) and receptors (e.g., AMPA), suggesting potential in neurodegenerative disease models .

- Coordination Chemistry : Bromine substituents enable metal coordination (e.g., Cu/Zn complexes) for catalytic or photoluminescent applications .

- Prodrug Design : Ester hydrolysis in vivo could release bioactive indazole carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.